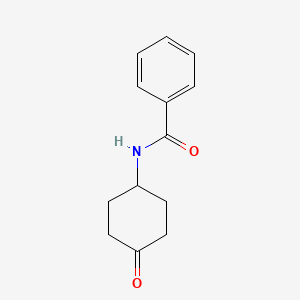

4-Benzamido-cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-oxocyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNHGSPGFVCBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73204-06-5 | |

| Record name | Benzamide, 4-(4-oxocyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Benzamido Cyclohexanone

Chemical Transformations Involving the Cyclohexanone (B45756) Ketone Functionality

The carbonyl group of the cyclohexanone ring is the primary site of reactivity for a variety of chemical transformations. The presence of the 4-benzamido substituent, however, can influence the stereochemical outcome and, in some cases, the reaction pathway, due to its steric bulk and electronic effects.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. In the case of 4-Benzamido-cyclohexanone (B174234), the approach of a nucleophile can occur from either the axial or equatorial face of the cyclohexanone ring, leading to two potential diastereomeric alcohol products. The stereochemical outcome is influenced by a combination of steric and electronic factors.

For instance, the reduction of substituted cyclohexanones with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a well-studied reaction. For 4-substituted cyclohexanones, the incoming nucleophile's trajectory is dictated by the minimization of steric hindrance. In the case of this compound, the bulky benzamido group in the equatorial position can influence the approach of the nucleophile. Generally, smaller nucleophiles tend to favor axial attack, leading to the formation of the equatorial alcohol, as this avoids steric interactions with the axial hydrogens at the C-2 and C-6 positions. Conversely, bulkier nucleophiles may favor equatorial attack to avoid 1,3-diaxial interactions.

A computational study on the hydride reduction of a cis-2,6-disubstituted N-acylpiperidone, a related heterocyclic system, highlighted that the relaxation of 1,3-diaxial interactions is a key factor in determining the facial stereoselectivity. nih.gov This suggests that for this compound, the conformational flexibility of the ring and the nature of the nucleophile are critical in determining the product distribution.

| Nucleophile | Major Product (Predicted) | Dominant Attack Trajectory | Key Influencing Factor |

|---|---|---|---|

| BH₄⁻ (small) | trans-4-Benzamido-cyclohexanol | Axial | Avoidance of torsional strain |

| L-Selectride® (bulky) | cis-4-Benzamido-cyclohexanol | Equatorial | Minimization of 1,3-diaxial steric hindrance |

Reactions with Nitrogen-Containing Nucleophiles and Imine Formation

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine.

While specific studies on the formation of imines from this compound are not extensively documented in readily available literature, the general mechanism is well-established for cyclohexanone. The benzamido substituent is not expected to interfere with the fundamental reaction pathway, although it might influence the reaction rate due to its electronic and steric properties.

General Mechanism of Imine Formation:

Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming an iminium ion.

Deprotonation: A base (such as a water molecule or another amine molecule) removes a proton from the nitrogen to give the neutral imine product.

Baeyer-Villiger Oxidation Studies and Radical Mechanism Insights

The Baeyer-Villiger oxidation is a reaction that converts ketones to esters (or lactones from cyclic ketones) using a peroxyacid as the oxidant. wikipedia.org For unsymmetrical ketones, the reaction is regioselective, with the migratory aptitude of the adjacent carbon groups determining which one inserts the oxygen atom. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

In the case of this compound, both carbons alpha to the carbonyl are secondary. The presence of the 4-benzamido group could electronically influence the migratory aptitude of the C2/C6 versus the C3/C5 carbons, although a significant difference is not immediately obvious.

Recent studies on the Baeyer-Villiger oxidation of cyclohexanone with hydrogen peroxide have provided evidence for a thermally activated radical reaction pathway that can compete with the traditional ionic mechanism, leading to the formation of adipic acid. researchgate.net The choice of solvent and the presence of a catalyst can influence the dominant mechanism. Solvents that can act as radical scavengers can suppress the radical pathway. This suggests that the oxidation of this compound could also proceed through a complex mechanism with the potential for both the expected lactone product and ring-opened byproducts, depending on the reaction conditions.

| Oxidant | Expected Major Product | Migrating Group | Potential Side Products (Radical Pathway) |

|---|---|---|---|

| m-CPBA | 5-Benzamido-oxepan-2-one | Secondary Alkyl | Minimal |

| H₂O₂/TS-1 Catalyst | 5-Benzamido-oxepan-2-one and ring-opened diacids | Secondary Alkyl | Substituted adipic acid derivatives |

Photochemical Reaction Pathways of Cyclohexanone Systems

The photochemistry of cyclohexanone is characterized by two primary pathways known as the Norrish Type I and Norrish Type II reactions. The Norrish Type I reaction involves the homolytic cleavage of one of the carbon-carbon bonds alpha to the carbonyl group upon photoexcitation. This generates a biradical intermediate which can then undergo a variety of secondary reactions, including:

Decarbonylation: Loss of carbon monoxide followed by recombination of the alkyl radicals.

Intramolecular disproportionation: Hydrogen atom transfer to form an unsaturated aldehyde or a ketene.

Recombination: Re-formation of the starting ketone.

The Norrish Type II reaction, which is less common for simple cyclohexanones, involves intramolecular gamma-hydrogen abstraction by the excited carbonyl group, leading to a 1,4-biradical that can then cleave or cyclize.

For this compound, the Norrish Type I cleavage would lead to a biradical intermediate. The benzamido group is not directly attached to the reacting center, so its primary influence would be on the stability of the resulting radical intermediates and potentially on the preferred secondary reaction pathways. The presence of the amide functionality could introduce alternative reaction pathways, such as hydrogen abstraction from the N-H bond if the conformation is favorable. However, the alpha-cleavage of the cyclohexanone ring is expected to be the dominant primary photochemical process.

Reactivity Influenced by the Benzamido Group

The benzamido group at the 4-position is not merely a passive substituent. Its electronic and steric properties can actively participate in or influence reactions occurring at other sites on the cyclohexanone ring.

Neighboring Group Participation Effects in Cyclohexane (B81311) Additions

Neighboring group participation (NGP), or anchimeric assistance, is the intramolecular participation of a neighboring group in a reaction, which can lead to enhanced reaction rates and specific stereochemical outcomes. wikipedia.org For NGP to occur, the participating group must be positioned to attack the reaction center from the backside, in a manner analogous to an SN2 reaction.

The benzamido group is known to be an "extremely powerful" neighboring group. utexas.edu In reactions where a carbocation or a carbocation-like transition state is formed at a carbon atom on the cyclohexane ring, the lone pair of electrons on the amide nitrogen or the pi electrons of the carbonyl group can participate. For example, in the solvolysis of a 4-benzamidocyclohexyl derivative with a good leaving group, the benzamido group could cyclize to form a bicyclic intermediate. This would lead to retention of stereochemistry at the reaction center.

While NGP is more commonly discussed in the context of nucleophilic substitution reactions, the principle can also be relevant to additions to the carbonyl group if the reaction proceeds through an intermediate that can be stabilized by the benzamido group. For instance, in an acid-catalyzed addition, protonation of the carbonyl oxygen would generate a positive charge that could be stabilized through space by the amide functionality. However, the rigid geometry of the cyclohexane ring makes direct attack of the 4-substituent on the carbonyl carbon challenging. The more likely influence of the benzamido group in nucleophilic additions to the carbonyl is through its steric and electronic effects on the stability of the transition states leading to the diastereomeric products.

Impact of the Amide Linkage on Ring Reactivity and Substituent Effects

The presence of the 4-benzamido group exerts a significant influence on the reactivity of the cyclohexanone ring through a combination of electronic and steric effects. The amide linkage, -NH-C(O)-, is a complex substituent whose impact is not merely a simple inductive effect. Resonance delocalization plays a crucial role; the lone pair of electrons on the nitrogen atom can be delocalized into the adjacent benzoyl carbonyl group. This delocalization reduces the electron-donating capacity of the nitrogen atom towards the cyclohexanone ring.

Consequently, the benzamido group primarily functions as an electron-withdrawing group via induction, decreasing the electron density of the cyclohexanone ring. This deactivation affects the reactivity of the ketone carbonyl group and its α-carbons. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the electron-withdrawing nature of the distant 4-substituent can slightly enhance the electrophilicity of the carbonyl carbon. quora.com Conversely, for reactions involving the formation of an enol or enolate at the α-carbons, the inductive deactivation can make proton abstraction more difficult compared to unsubstituted cyclohexanone.

Kinetic and Thermodynamic Studies of Reaction Pathways

The kinetics of reactions involving cyclohexanone derivatives are often investigated to elucidate reaction mechanisms. A common method for determining reaction orders and rate laws is the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant. By observing the effect of the concentration change on the initial reaction rate, the order of the reaction with respect to that reactant can be determined.

For example, in a study analogous to the well-documented iodination of cyclohexanone, the rate law for a reaction involving this compound could be determined. uvm.edu The general rate law would take the form:

Rate = k[this compound]ᵃ[Reactant 2]ᵇ[Catalyst]ᶜ

Here, 'k' is the rate constant, and 'a', 'b', and 'c' are the reaction orders with respect to each species.

To determine these orders, experimental data would be collected as shown in the hypothetical table below.

| Experiment | Initial [this compound] (M) | Initial [Reactant 2] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 0.05 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.05 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.05 | 4.8 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |

Comparing Experiments 1 and 2: Doubling the concentration of this compound while keeping others constant doubles the rate (2.4x10⁻⁵ / 1.2x10⁻⁵ = 2). This indicates the reaction is first order with respect to this compound (a=1).

Comparing Experiments 1 and 3: Doubling the concentration of Reactant 2 quadruples the rate (4.8x10⁻⁵ / 1.2x10⁻⁵ = 4). This indicates the reaction is second order with respect to Reactant 2 (b=2).

Comparing Experiments 1 and 4: Doubling the concentration of the catalyst has no effect on the rate. This indicates the reaction is zero order with respect to the catalyst (c=0).

Therefore, the determined rate law for this hypothetical reaction would be: Rate = k[this compound]¹[Reactant 2]² .

Continuing the example from the iodination of cyclohexanone, which is acid-catalyzed, the reaction mechanism is known to proceed in two main steps:

Tautomerization: The ketone slowly converts to its enol form, catalyzed by the acid. This step is typically slow.

Halogenation: The enol form rapidly reacts with the halogen (e.g., I₂). This step is fast.

Activation parameters provide thermodynamic information about the transition state of the rate-determining step. The activation energy (Ea) is the minimum energy required for reactants to transform into products and can be determined experimentally by studying the effect of temperature on the rate constant (k). studymind.co.uk This relationship is described by the Arrhenius equation.

By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T (where T is absolute temperature in Kelvin) yields a straight line with a slope equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). uvm.edu

The other activation parameters can be derived using the Eyring equation, which relates the rate constant to Gibbs free energy of activation (ΔG‡):

k = (κₖₑB T / h) * e^(-ΔG‡ / RT)

where:

κ is the transmission coefficient (usually assumed to be 1)

kₑB is the Boltzmann constant

h is the Planck constant

The Gibbs free energy of activation is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions:

ΔG‡ = ΔH‡ - TΔS‡

The enthalpy of activation (ΔH‡) is related to the activation energy (Ea ≈ ΔH‡ + RT) and represents the heat required to reach the transition state. The entropy of activation (ΔS‡) reflects the change in order or disorder upon forming the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., two molecules combining), while a positive ΔS‡ suggests a more disordered transition state (e.g., a molecule breaking apart).

| Parameter | Symbol | Description |

|---|---|---|

| Activation Energy | Ea | The minimum energy barrier that must be overcome for a reaction to occur. |

| Gibbs Free Energy of Activation | ΔG‡ | The change in free energy between the reactants and the transition state; determines the reaction rate. |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy between the reactants and the transition state. |

| Entropy of Activation | ΔS‡ | The change in entropy between the reactants and the transition state, reflecting the degree of molecular order. |

Electrochemical Investigations of Cyclohexanone and Related Systems

Electrochemical methods in organic synthesis offer a powerful and environmentally friendly alternative to conventional reagent-based transformations, as they use electrons as a "traceless" reagent. researchgate.netelectrosynthesis.com Research into the electrochemistry of cyclohexanone and its derivatives has led to the development of methodologies for various synthetic transformations. nih.govnih.gov

Electrochemical reduction of the cyclohexanone moiety can be achieved, often leading to the formation of cyclohexanol (B46403) or pinacol (B44631) coupling products, depending on the reaction conditions such as electrode material, solvent, and pH. researchgate.net Hydrophobic composite electrodes have been shown to give high current efficiencies for the electrochemical reduction of cyclohexanone. researchgate.net This approach avoids the use of metal hydride reagents like NaBH₄ or LiAlH₄.

Conversely, electrochemical oxidation can be used to introduce functionality. While direct oxidation of the cyclohexanone ring can be complex, electrochemical methods are instrumental in generating reagents in situ or mediating reactions. A significant area of development is the electrosynthesis of valuable derivatives. For example, methodologies have been developed for the electrochemical synthesis of cyclohexanone oxime, a precursor to caprolactam. researchgate.netacs.org These processes often involve the electro-reduction of a nitrogen source, like nitrate (B79036) or air-derived NOx, which then reacts chemically with cyclohexanone present in the electrolyte. researchgate.netacs.org Such integrated electrocatalytic systems represent a sustainable approach to producing important chemical intermediates. acs.org

The development of these methodologies relies on fundamental electrochemical studies, such as cyclic voltammetry, to determine the oxidation and reduction potentials of the substrates and to probe reaction mechanisms. These studies help in selecting appropriate electrode materials and optimizing reaction conditions to achieve high selectivity and yield for the desired transformation. researchgate.netnih.gov

Probing Radical Intermediates via Electrochemical Techniques

A thorough review of scientific literature reveals no specific studies on the application of electrochemical techniques to probe radical intermediates in the reactivity of this compound. While electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating reaction mechanisms and identifying transient radical species, this area of research has not been explored for this particular compound.

Consequently, detailed research findings and data tables concerning the electrochemical probing of radical intermediates for this compound are not available in published scientific literature.

Computational and Theoretical Studies on 4 Benzamido Cyclohexanone

Electronic Structure and Bonding Analysis

A fundamental understanding of a molecule begins with its electronic structure. Theoretical chemistry offers robust methods to probe the distribution of electrons and the nature of chemical bonds within 4-Benzamido-cyclohexanone (B174234).

Conformational Analysis and Relative Stabilities

The non-planar nature of the cyclohexane (B81311) ring in this compound means it can adopt several different conformations. The benzamido substituent can exist in either an axial or equatorial position, leading to different stereoisomers with varying stabilities.

Computational methods would be employed to:

Identify Stable Conformers: Systematically search the potential energy surface to locate all low-energy conformers, such as the chair, boat, and twist-boat forms of the cyclohexane ring, each with the substituent in axial and equatorial orientations.

Calculate Relative Energies: Determine the relative stabilities of these conformers by calculating their single-point energies. This would allow for the prediction of the most populated conformation at a given temperature. The chair conformation with the bulky benzamido group in the equatorial position would be hypothesized to be the most stable, to minimize steric hindrance.

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or reactions involving the amide functionality.

Transition State Localization and Energy Barrier Calculations

To understand the kinetics of a potential reaction, it is crucial to identify the transition state—the highest energy point along the reaction coordinate.

Transition State Searching: Algorithms would be used to locate the geometry of the transition state connecting reactants and products.

Frequency Calculations: These calculations would be performed to verify that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy: The energy difference between the transition state and the reactants would provide the activation energy barrier, a key determinant of the reaction rate.

Molecular Dynamics Simulations of Reaction Pathways

While transition state theory provides a static picture of a reaction, molecular dynamics (MD) simulations can offer a dynamic view of the reaction pathway.

Simulating Molecular Motion: MD simulations would solve Newton's equations of motion for the atoms in the system, allowing for the observation of how the molecule traverses the potential energy surface from reactants to products.

Solvent Effects: These simulations can explicitly include solvent molecules, providing a more realistic model of reactions that occur in solution and capturing the influence of the solvent on the reaction pathway and energetics.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Reactivity Correlations for Substituent Effects

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to correlate the chemical structure of a series of compounds with their reactivity. For this compound, QSRR studies can be employed to understand how substituents on the phenyl ring of the benzamido group affect the reactivity of the cyclohexanone (B45756) moiety. The reactivity of the ketone's carbonyl group, for instance, towards nucleophilic attack or reduction, can be modulated by the electronic properties of these substituents. nih.gov

The electronic influence of a substituent is typically described by Hammett parameters (σ), which quantify its electron-donating or electron-withdrawing nature. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on the phenyl ring increase the partial positive charge on the amide carbonyl carbon. This effect is transmitted through the amide linkage to the cyclohexanone ring, potentially influencing the reactivity of the ketone carbonyl. An EWG would generally make the amide proton more acidic and could slightly increase the electrophilicity of the ketone carbonyl.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) have the opposite effect. They donate electron density to the phenyl ring, which can be relayed to the cyclohexanone moiety, potentially decreasing the electrophilicity of the ketone carbonyl.

Computational chemistry allows for the calculation of various molecular descriptors beyond Hammett parameters, such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO). rsc.org A typical QSRR model for a reaction involving this compound derivatives might take the form of a linear equation:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃LUMO

Where log(k) is the logarithm of the reaction rate constant, σ is the Hammett parameter, Eₛ is a steric parameter (like Taft's Eₛ), and LUMO is the energy of the Lowest Unoccupied Molecular Orbital. The coefficients (c₀, c₁, etc.) are determined by multilinear regression analysis of a training set of compounds. Such models are predictive and can be used to estimate the reactivity of new, unsynthesized derivatives. researchgate.netfrontiersin.org

| Substituent (on Phenyl Ring) | Electronic Effect | Predicted Effect on Ketone Electrophilicity | Example Hammett Constant (σₚ) |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increase | +0.78 |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Slight Increase | +0.23 |

| -H (Unsubstituted) | Neutral (Reference) | Baseline | 0.00 |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slight Decrease | -0.17 |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Decrease | -0.27 |

Computational Screening of Reaction Conditions and Catalysts

Computational chemistry has become an indispensable tool for the rational design and optimization of chemical reactions, a process often referred to as in silico screening. nih.gov For reactions involving this compound, such as its reduction to the corresponding alcohol or its use as a nucleophile in aldol (B89426) or Michael reactions, computational methods can screen for optimal reaction conditions and catalysts, thereby accelerating experimental discovery and reducing costs.

Screening of Catalysts: The enantioselective reduction of the ketone in this compound is a key transformation. Computational screening can evaluate a library of potential catalysts, such as chiral oxazaborolidines (CBS catalysts) or transition metal complexes with chiral ligands. wikipedia.orgmdpi.com By modeling the transition states of the catalyzed reaction, DFT calculations can determine the activation energy barriers for the formation of the (R) and (S) alcohol products. mdpi.com A catalyst that shows a large energy difference between these two transition states is predicted to provide high enantioselectivity. This approach allows researchers to identify the most promising catalyst candidates for experimental validation. nih.gov

Screening of Reaction Conditions: The choice of solvent and temperature can significantly impact reaction outcomes. Computational models can simulate the reaction in different solvent environments using continuum solvation models (like the Polarizable Continuum Model, PCM). These models account for the bulk electrostatic effects of the solvent, allowing for the calculation of reaction energy profiles in various media. This can help identify solvents that preferentially stabilize the desired transition state, leading to increased reaction rates or selectivity. For instance, in an organocatalyzed Michael addition, computational studies can model the key enamine intermediate and its interaction with the electrophile, revealing how different solvents and additives influence stereoselectivity. mdpi.com This computational pre-screening narrows down the experimental variables that need to be tested, leading to a more efficient optimization process.

Applications in Advanced Organic Synthesis and Materials Science

4-Benzamido-cyclohexanone (B174234) as a Versatile Building Block in Organic Synthesis

The reactivity of the carbonyl group, coupled with the stereochemical possibilities offered by the cyclohexane (B81311) scaffold, makes this compound a versatile building block for the synthesis of intricate molecular frameworks.

Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent in numerous natural products and medicinally important compounds. The synthesis of such structures often involves the use of cyclic ketones as precursors. This compound can serve as a key starting material for the construction of spiro-heterocycles. Methodologies for the preparation of spiro-heterocycles from substituted cyclohexanones are well-established and can be applied to this compound. researchgate.net For instance, the reaction with appropriate bifunctional reagents can lead to the formation of spiro-oxazolidinones or spiro-thiazolidinones, with the benzamido group potentially influencing the reactivity and stereochemical outcome of the cyclization. The synthesis of spirocyclic derivatives often involves reactions like the N-heterocyclic carbene (NHC)-catalyzed tandem annulation or palladium-catalyzed [3+2] cycloaddition, which have been successfully employed for the preparation of various spiro-heterocycles. researchgate.net

| Spirocycle Type | Synthetic Approach | Potential Reagents with this compound |

| Spiro-oxazolidinone | Condensation and cyclization | Amino alcohols |

| Spiro-thiazolidinone | Condensation and cyclization | Cysteamine, thioglycolic acid |

| Spiro-pyrrolidine | 1,3-Dipolar cycloaddition | Azomethine ylides |

| Spiro-hydantoin | Bucherer-Bergs reaction | Ammonium carbonate, potassium cyanide |

This table presents potential synthetic routes to spirocycles starting from this compound based on established methodologies for other cyclohexanones.

Fused polycyclic systems are another important class of compounds found in natural products and pharmaceuticals. The Robinson annulation is a powerful and widely used method for the formation of a six-membered ring fused to an existing ring, which typically involves the reaction of a ketone with a methyl vinyl ketone. wikipedia.orgmasterorganicchemistry.compressbooks.pub this compound, with its ketone functionality, is a suitable candidate for this reaction, which would lead to the formation of a benzamido-substituted octahydronaphthalene system. The reaction proceeds through a Michael addition followed by an intramolecular aldol (B89426) condensation. jk-sci.com The presence of the benzamido group at the 4-position could influence the regioselectivity of the initial Michael addition and the stereochemical outcome of the subsequent cyclization. The resulting fused systems can serve as intermediates in the synthesis of complex natural products and steroids. wikipedia.org

| Annulation Reaction | Key Steps | Potential Product from this compound |

| Robinson Annulation | Michael addition, Intramolecular aldol condensation | Benzamido-substituted octahydronaphthalene |

| Diels-Alder Reaction | [4+2] Cycloaddition | Benzamido-substituted decalin system (after enolization) |

This table illustrates potential applications of this compound in the synthesis of fused polycyclic architectures based on well-known annulation reactions.

The carbonyl group of this compound is a key functional handle for the construction of a wide variety of heterocyclic compounds. For instance, it can serve as a precursor for the synthesis of pyridines and pyrimidines, which are core structures in many biologically active molecules.

Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis and its variations offer a route to substituted pyridines from a β-ketoester, an aldehyde, and ammonia (B1221849). baranlab.org While this compound is not a β-ketoester, other methods like the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, could potentially be adapted. nih.gov Alternatively, cyclocondensation reactions of 1,5-dicarbonyl compounds with ammonia are a common strategy for pyridine synthesis. youtube.com

Pyrimidine (B1678525) Synthesis: Pyrimidine rings can be constructed through the condensation of a three-carbon component with an amidine, urea, or guanidine (B92328) derivative. bu.edu.egmdpi.com The ketone in this compound can be a part of the three-carbon unit in such syntheses. For example, reaction with an appropriate active methylene (B1212753) compound and a guanidine derivative could lead to the formation of a fused pyrimidine system. The synthesis of pyrimidine derivatives has been reported from reactions involving furan-2(3H)-ones and N,N-binucleophilic reagents. nih.gov

| Heterocycle | General Synthetic Method | Potential Role of this compound |

| Pyridine | Hantzsch Synthesis, Kröhnke Synthesis | As a ketone component in variations of these methods. |

| Pyrimidine | Biginelli Reaction and related condensations | As the ketone component providing the C4, C5, and C6 atoms. |

| Thiazole | Hantzsch Thiazole Synthesis | Can be converted to an α-haloketone for reaction with a thioamide. |

| Benzofurazan/Benzofuroxan | From substituted cyclohexanones | As a precursor similar to 4-hydroxycyclohexanone. |

This table outlines the potential of this compound as an intermediate in the synthesis of various heterocyclic compounds based on established synthetic protocols.

Role in Asymmetric Synthesis and Chiral Molecule Construction

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. This compound and its derivatives can play a significant role in this field.

While this compound itself is achiral, it can be resolved into its enantiomers if a chiral center is introduced, or it can be used in reactions with chiral reagents or catalysts to produce enantiomerically enriched products. The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. thieme-connect.comwikipedia.orgsigmaaldrich.com A chiral auxiliary can be temporarily attached to the 4-benzamido group, for instance, by using a chiral benzoic acid derivative in its synthesis. This chiral auxiliary would then direct the stereochemical outcome of subsequent reactions at the ketone or the α-positions. For example, an enantioselective alkylation or aldol reaction could be performed, and the auxiliary subsequently removed to yield an enantiomerically enriched product.

| Transformation | Chiral Strategy | Potential Outcome |

| Alkylation | Use of a chiral auxiliary on the benzamido group | Enantiomerically enriched α-alkylated cyclohexanone (B45756) |

| Aldol Reaction | Reaction with an aldehyde in the presence of a chiral catalyst (e.g., proline) | Enantiomerically enriched β-hydroxy ketone |

| Reduction | Use of a chiral reducing agent (e.g., CBS reagent) | Enantiomerically enriched 4-Benzamido-cyclohexanol |

This table provides examples of potential enantioselective transformations involving this compound, employing common strategies in asymmetric synthesis.

In molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. The existing stereochemistry and functional groups in a molecule can direct the stereochemical outcome of a new stereocenter formation. The benzamido group in this compound can act as a strategic control element in diastereoselective reactions. For instance, in the reduction of the ketone, the bulky benzamido group can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer of 4-benzamido-cyclohexanol. Similarly, in reactions involving the enolate, such as alkylations or Michael additions, the benzamido group can influence the facial selectivity of the electrophilic attack. The synthesis of highly substituted cyclohexanones with excellent diastereoselectivity has been reported through cascade reactions, where existing substituents guide the stereochemical course. beilstein-journals.org The synthesis of cis- and trans-4-aminocyclohexanol (B47343) isomers has been achieved with good to excellent diastereomeric ratios by combining a keto reductase and an amine transaminase, highlighting the potential for stereocontrol in derivatives of 4-aminocyclohexanone (B1277472). d-nb.info

| Reaction | Control Element | Expected Diastereomeric Preference |

| Ketone Reduction | Steric hindrance from the benzamido group | Preferential formation of one diastereomeric alcohol |

| Enolate Alkylation | Conformational bias due to the benzamido group | Preferential formation of one diastereomeric α-alkylated product |

| Conjugate Addition | Directing effect of the benzamido group | Preferential formation of one diastereomer of the Michael adduct |

This table illustrates how the benzamido group in this compound can act as a strategic control element to achieve diastereoselectivity in various reactions.

Precursor for Advanced Polymer Materials

The potential utility of a molecule like this compound in polymer science would stem from the unique combination of its functional groups: a secondary amide, a carbonyl group, and a cyclohexane ring. The amide group could offer sites for hydrogen bonding, potentially enhancing the thermal and mechanical properties of a polymer. The cyclohexyl moiety could impart a degree of rigidity and alicyclic character to the polymer backbone, influencing properties such as solubility and thermal stability. However, without experimental evidence, these remain theoretical considerations.

Monomer in Polyamide and Polyimide Syntheses

The synthesis of polyamides typically involves the polycondensation of a diamine with a diacid chloride or a dicarboxylic acid. For this compound to act as a monomer in polyamide synthesis, it would likely need to be chemically modified to possess two reactive functional groups (e.g., two amino groups or two carboxylic acid groups) that can participate in the polymerization reaction. Similarly, for polyimide synthesis, which generally requires a diamine and a dianhydride, this compound would need to be functionalized to act as a suitable precursor. There are currently no research articles or patents that describe such modifications or its subsequent use in polyamide or polyimide synthesis.

Advanced Spectroscopic and Crystallographic Techniques for Structural and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Benzamidocyclohexanone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is indicative of its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

In the ¹H NMR spectrum, the protons on the aromatic ring of the benzamido group are expected to appear in the downfield region (typically δ 7.5-7.8), while the cyclohexyl protons will resonate more upfield. The proton attached to the nitrogen (N-H) of the amide typically appears as a broad signal. The proton at the C4 position (the CH-N group) is particularly diagnostic, and its chemical shift and multiplicity are sensitive to its axial or equatorial orientation.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The carbonyl carbons (C=O) of the ketone and the amide are the most deshielded, appearing furthest downfield (δ 170-210). The aromatic carbons also resonate at lower field compared to the aliphatic carbons of the cyclohexane (B81311) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Benzamidocyclohexanone (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O (Ketone) | - | ~209.0 |

| C=O (Amide) | - | ~167.0 |

| C1' (Aromatic) | - | ~134.0 |

| C2', C6' (Aromatic) | ~7.8 (d) | ~128.5 |

| C3', C5' (Aromatic) | ~7.5 (t) | ~127.0 |

| C4' (Aromatic) | ~7.6 (t) | ~131.5 |

| C4 (Cyclohexane) | ~4.2 (m) | ~48.0 |

| C2, C6 (Cyclohexane) | ~2.3-2.5 (m) | ~37.0 |

| C3, C5 (Cyclohexane) | ~1.8-2.1 (m) | ~31.0 |

| N-H | ~6.5 (br s) | - |

The cyclohexane ring is not static but exists in a rapid equilibrium between two chair conformations. For a 4-substituted cyclohexanone (B45756), the substituent can occupy either an axial or an equatorial position. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these types of conformational exchange processes.

At room temperature, the ring inversion of 4-Benzamidocyclohexanone is fast on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the axial and equatorial protons of the cyclohexane ring. However, by lowering the temperature, the rate of this interconversion can be slowed. At a sufficiently low temperature, known as the coalescence temperature, the single averaged peak for a given proton will broaden and, at even lower temperatures (the slow-exchange limit), will resolve into two distinct signals corresponding to the individual axial and equatorial conformers.

By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters for the ring-inversion process, including the activation energy (ΔG‡) and the relative populations of the axial and equatorial conformers. For 4-Benzamidocyclohexanone, it is generally expected that the conformer with the bulky benzamido group in the equatorial position will be thermodynamically more stable and thus more populated at equilibrium.

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that can be difficult to interpret. Advanced two-dimensional (2D) NMR experiments overcome this limitation by spreading the spectral information across two frequency axes, revealing correlations between different nuclei.

For 4-Benzamidocyclohexanone, several 2D NMR experiments are crucial for unambiguous structural assignment:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J-coupling). A COSY spectrum would show cross-peaks connecting the N-H proton to the C4-H, and the C4-H to the protons at C3 and C5, thus mapping out the proton connectivity within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), for instance, connecting the C4 signal to the H4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for piecing together the molecular framework, for example, by showing correlations from the N-H proton to the amide carbonyl carbon and the C1' aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. For 4-Benzamidocyclohexanone, NOESY is critical for determining the relative stereochemistry. For example, observing a NOESY cross-peak between the C4 proton and the axial protons at C2 and C6 would confirm an equatorial orientation of the benzamido group.

Single Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

Single crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. This technique provides detailed information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

For 4-Benzamidocyclohexanone, growing a suitable single crystal allows for its structure to be solved. The resulting data would confirm the connectivity of the atoms and reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the crystal lattice. It would definitively establish the orientation of the benzamido substituent as either axial or equatorial. In the solid state, intermolecular forces such as hydrogen bonding (e.g., between the amide N-H and the ketone C=O of an adjacent molecule) can play a significant role in stabilizing a particular conformation that may differ from the most stable conformer in solution.

Table 2: Representative Crystallographic Data Parameters from a Single Crystal X-ray Diffraction Experiment (Note: This table represents typical parameters obtained from an SC-XRD experiment and does not correspond to actual data for 4-Benzamidocyclohexanone.)

| Parameter | Description | Typical Value/Information |

| Crystal System | The crystal lattice system. | Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a, b, c in Ångstroms (Å); α, β, γ in degrees (°) |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C=O, C-N, C-C bond distances in Å. |

| Bond Angles | The angle formed between three connected atoms. | e.g., C-N-H, C-C-C bond angles in degrees (°). |

| Torsion Angles | The dihedral angle describing the conformation around a bond. | e.g., Defines the chair conformation and substituent orientation. |

Mass Spectrometry for Mechanistic Fragmentation Analysis and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized and often breaks apart into smaller, characteristic fragments. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the molecular weight and deduce structural features of the analyte.

In the mass spectrum of 4-Benzamidocyclohexanone, the molecular ion peak (M⁺) would confirm the

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Efficient Transformations of 4-Benzamido-cyclohexanone (B174234)

The future of synthesizing and modifying this compound and its derivatives is intrinsically linked to the development of advanced catalytic systems. Research is progressively moving towards catalysts that offer higher efficiency, selectivity, and sustainability.

One key area of transformation for this compound is the catalytic reduction of its ketone group to form the corresponding alcohol, 4-Benzamido-cyclohexanol. This transformation is crucial for accessing a different class of compounds with potentially distinct biological activities and material properties. While traditional reducing agents can achieve this, the focus is shifting towards heterogeneous catalysts that allow for easier separation and recycling, thus aligning with the principles of green chemistry. Noble metal catalysts, such as those based on platinum, palladium, or ruthenium, have shown effectiveness in the hydrogenation of cyclohexanone (B45756) derivatives. rsc.org Future research will likely explore the use of supported metal nanoparticles, single-atom catalysts, and bimetallic systems to improve selectivity and reduce catalyst loading. For instance, the selective hydrogenation of similar cyclic ketones has been achieved with high efficiency using catalysts like Ru supported on various materials. rsc.org

Another significant transformation is the synthesis of related amino-ketone structures through multicomponent reactions like the Mannich reaction. A novel tetradentate acidic catalyst, pentaerythrityl tetramethyl imidazolium (B1220033) phosphotungstate, has been successfully employed for the one-pot synthesis of β-aminocyclohexanone derivatives in water, demonstrating high yields and catalyst recyclability. researchgate.net This approach, if adapted for substrates leading to this compound analogues, could provide a highly efficient and environmentally friendly synthetic route.

The catalytic oxidation of the cyclohexanone ring also presents a potential research direction. While the direct oxidation of this compound is not widely reported, studies on the oxidation of cyclohexane (B81311) and its derivatives to form dicarboxylic acids (like adipic acid) are prevalent. researchgate.netresearchgate.net Developing selective catalytic systems, possibly based on metal-organic frameworks (MOFs) or polyoxometalates, to cleave the ring of this compound could open pathways to novel benzamido-functionalized linear aliphatic compounds. For example, novel MOF-based catalysts have been shown to be effective in various organic transformations, including the synthesis of β-acetamido ketones. rsc.org

Table 1: Examples of Novel Catalytic Systems for Related Ketone Transformations

| Catalyst System | Transformation | Substrate Type | Key Advantages | Reference |

|---|---|---|---|---|

| Pentaerythrityl tetramethyl imidazolium phosphotungstate | Mannich reaction | Benzaldehyde, Aniline, Cyclohexanone | High yield in water, catalyst is recyclable, room temperature reaction. | researchgate.net |

| Zirconium MOF with Cerium (UiO-66-Pyca-Ce (III)) | Synthesis of polyhydroquinolines | Aldehydes, Ethyl acetoacetate, Dimedone | High efficacy, reusability, operates at ambient temperature. | nih.gov |

| Melamine–naphthalene-1,3-disulfonic acid MOF | Synthesis of β-acetamido ketones | Aromatic aldehydes, Acetophenones | High yields, short reaction times, durable catalyst, uses a non-toxic solvent. | rsc.org |

| Ti-Zr-Co Alloys | Oxidation of cyclohexane | Cyclohexane | Good conversion and selectivity to cyclohexanol (B46403) and cyclohexanone, recyclable. | researchgate.net |

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The integration of continuous-flow chemistry represents a paradigm shift in the synthesis of organic molecules, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. thieme-connect.despringerprofessional.demdpi.com For a molecule like this compound, which is a key intermediate in various synthetic pathways, adopting flow chemistry could streamline its production and subsequent transformations.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.gov The high surface-area-to-volume ratio in microreactors enables rapid heat exchange, making it possible to safely conduct highly exothermic reactions or to use superheated solvents to accelerate slow reactions. durham.ac.uk The synthesis of this compound, which can be prepared through the reductive amination of 1,4-cyclohexanedione (B43130) with benzamide (B126) or a related nitrogen source, could be significantly optimized in a flow setup.

Furthermore, flow chemistry facilitates the telescoping of multiple reaction steps into a single continuous process, eliminating the need for isolating and purifying intermediates. mdpi.com This reduces waste and saves time and resources. For instance, a flow process could be designed where the synthesis of this compound is immediately followed by its catalytic reduction or other functional group transformations in a subsequent reactor module.

In line with the principles of green chemistry, flow synthesis can be combined with the use of immobilized catalysts and reagents. durham.ac.uk This not only simplifies product purification but also allows for the continuous reuse of the catalyst, making the process more economical and sustainable. astrazeneca.com The development of a flow process for this compound would be a significant step towards a more environmentally benign manufacturing process for this important chemical intermediate. rsc.org

Table 2: Advantages of Flow Chemistry for Organic Synthesis

| Feature | Advantage | Relevance to this compound |

|---|---|---|

| Precise control of reaction parameters | Improved yields, selectivity, and safety. | Optimization of synthesis and subsequent transformations. |

| Enhanced heat and mass transfer | Ability to run reactions at higher temperatures and concentrations. | Faster reaction times and increased throughput. |

| Process telescoping | Elimination of intermediate isolation and purification steps. | More efficient multi-step syntheses starting from or using this compound. |

| Use of immobilized reagents/catalysts | Simplified purification and catalyst recycling. | Development of a sustainable and cost-effective manufacturing process. |

Exploration of Unique Reactivity and Rearrangement Pathways

The cyclohexanone core of this compound provides a scaffold for exploring a variety of rearrangement reactions, which could lead to the synthesis of novel and structurally diverse molecules. Two classic ketone rearrangements, the Baeyer-Villiger oxidation and the Beckmann rearrangement, are particularly relevant. wiley-vch.demasterorganicchemistry.com

The Baeyer-Villiger rearrangement involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxy acid. wiley-vch.de Subjecting this compound to Baeyer-Villiger conditions could potentially yield two different caprolactone (B156226) regioisomers, depending on which carbon atom adjacent to the carbonyl group migrates. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. In this case, the migration of either of the two secondary carbons would lead to a seven-membered ring lactone containing a benzamido substituent. The selective synthesis of one regioisomer over the other would be a key challenge and an area for future research, potentially involving chemoenzymatic methods.

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.comorganic-chemistry.org The oxime of this compound can be readily prepared by reacting the ketone with hydroxylamine. Treatment of this oxime with an acid catalyst (such as sulfuric acid, PCl₅, or various solid acid catalysts) would be expected to induce the rearrangement. This reaction would result in the formation of a seven-membered ring lactam, specifically a caprolactam derivative. The Beckmann rearrangement is a cornerstone of industrial chemistry, most notably in the production of Nylon-6 from cyclohexanone oxime. Applying this reaction to this compound oxime could provide access to novel functionalized polyamide monomers.

Beyond these classic reactions, the interplay between the amide and ketone functionalities could lead to unique, unexplored reactivity, such as intramolecular cyclizations or rearrangements under specific catalytic conditions. thermofisher.comlibretexts.org

Interdisciplinary Applications in Supramolecular Chemistry and Materials Design

The distinct structural features of this compound, namely the hydrogen-bond donating and accepting capabilities of the amide group and the polar ketone functionality, make it an attractive building block for supramolecular chemistry and materials science. nih.govwikipedia.org

In supramolecular chemistry , the secondary amide group is a well-established motif for forming robust and directional hydrogen bonds. nih.gov This can be exploited to direct the self-assembly of this compound derivatives into higher-order structures such as chains, tapes, or sheets. By modifying the benzoyl group or the cyclohexanone ring, the steric and electronic properties of the molecule can be tuned to control the geometry and stability of the resulting supramolecular assemblies. These assemblies could find applications in areas such as crystal engineering, gel formation, and molecular recognition.

In materials design , this compound can serve as a functional monomer for the synthesis of novel polymers. researchgate.netrsc.org The ketone group can be a site for polymerization or cross-linking reactions. For example, reduction of the ketone to an alcohol would yield a monomer that could be incorporated into polyesters or polyurethanes. Alternatively, the aforementioned Beckmann rearrangement could produce a functionalized caprolactam, a precursor to new types of polyamides with tailored properties conferred by the benzamido side group, such as improved thermal stability or altered solubility. The development of polymers from bio-based or sustainably sourced precursors related to this compound is also an emerging area of interest. researchgate.net The rigid cyclohexyl and aromatic rings in its structure could be used to create polymers with high glass transition temperatures and specific mechanical properties, potentially for applications in engineering plastics or advanced coatings. researchgate.net

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.